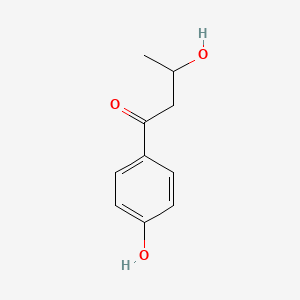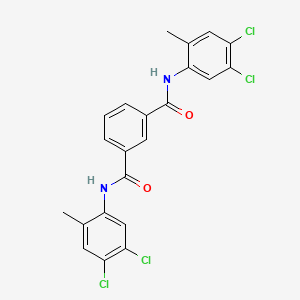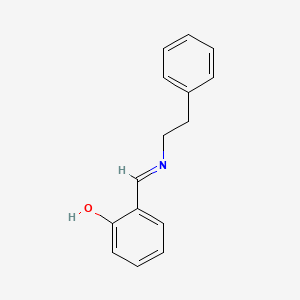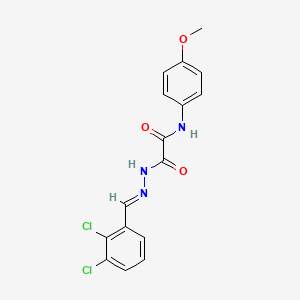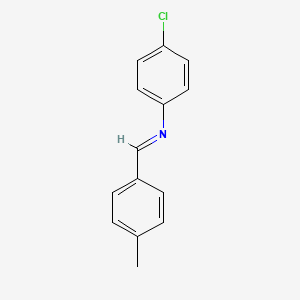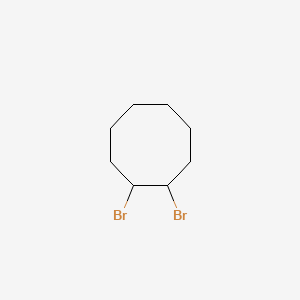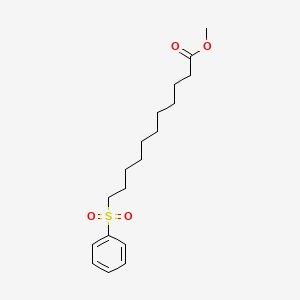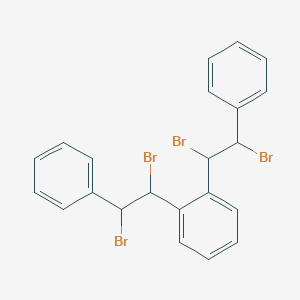
1,2-Bis(alpha,beta-dibromophenethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(alpha,beta-dibromophenethyl)benzene: is a chemical compound with the molecular formula C22H18Br4 and a molecular weight of 602.005 g/mol . This compound is characterized by the presence of bromine atoms attached to phenethyl groups, which are in turn connected to a benzene ring. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(alpha,beta-dibromophenethyl)benzene can be synthesized through a multi-step process involving the bromination of phenethylbenzene derivatives. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(alpha,beta-dibromophenethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding phenethylbenzene derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted phenethylbenzene derivatives.
- Reduced phenethylbenzene compounds.
- Oxidized products depending on the specific oxidizing agent used .
Scientific Research Applications
1,2-Bis(alpha,beta-dibromophenethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Bis(alpha,beta-dibromophenethyl)benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity is primarily driven by the presence of the bromine atoms .
Comparison with Similar Compounds
- 1,2-Bis(bromomethyl)benzene
- 1,2-Bis(dichlorophosphino)benzene
- 1,2-Bis(2-bromoethyl)benzene
- 1,2-Bis(2,4,6-trimethylbenzoyl)benzene
Comparison: 1,2-Bis(alpha,beta-dibromophenethyl)benzene is unique due to the specific positioning of the bromine atoms on the phenethyl groups, which imparts distinct reactivity and properties compared to other similar compounds. This unique structure makes it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
18629-93-1 |
|---|---|
Molecular Formula |
C22H18Br4 |
Molecular Weight |
602.0 g/mol |
IUPAC Name |
1,2-bis(1,2-dibromo-2-phenylethyl)benzene |
InChI |
InChI=1S/C22H18Br4/c23-19(15-9-3-1-4-10-15)21(25)17-13-7-8-14-18(17)22(26)20(24)16-11-5-2-6-12-16/h1-14,19-22H |
InChI Key |
YSPIMIGNBZAYHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2C(C(C3=CC=CC=C3)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



